
Plipastatin B 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plipastatin B 2 is a potent antimicrobial lipopeptide produced by the bacterium Bacillus subtilis. It is part of the plipastatin/fengycin family, which is known for its strong antifungal properties. This compound is composed of a peptide moiety linked to a β-hydroxy fatty acid, making it effective against a variety of filamentous fungi .
準備方法
Synthetic Routes and Reaction Conditions
Plipastatin B 2 is synthesized by Bacillus subtilis through a non-ribosomal peptide synthetase (NRPS) pathway. The synthesis involves a multi-enzyme system encoded by the ppsABCDE operon . The 4-phosphopantetheinyl transferase Sfp posttranslationally converts non-ribosomal peptide synthetases from inactive apoforms into their active holoforms .
Industrial Production Methods
Industrial production of this compound involves genetic engineering of Bacillus subtilis strains to enhance yield. For instance, the integration of a constitutive promoter and the pleiotropic regulatory gene degQ into the chromosomal amyE locus of Bacillus subtilis pB2 has been shown to significantly increase production . Additionally, the deletion of competitive operons and the supplementation of precursor amino acids like ornithine can further enhance production .
化学反応の分析
Types of Reactions
Plipastatin B 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in its structure, such as hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the lipopeptide structure.
Major Products
The major products formed from these reactions include modified lipopeptides with altered antifungal properties. For example, oxidation of the hydroxyl group can lead to the formation of ketones, which may enhance the compound’s stability and activity.
科学的研究の応用
Plipastatin B 2 has a wide range of scientific research applications:
作用機序
Plipastatin B 2 exerts its effects by disrupting the cell walls, membranes, and cytoskeleton of target fungi. It binds to the cell membrane, causing leakage of cellular contents and ultimately leading to cell death . The molecular targets include membrane lipids and proteins involved in maintaining cell integrity.
類似化合物との比較
Similar Compounds
Surfactin: Another lipopeptide produced by Bacillus subtilis, known for its antibacterial and hemolytic activities.
Uniqueness
This compound is unique due to its specific peptide sequence and the presence of a β-hydroxy fatty acid, which contribute to its potent antifungal activity. Its ability to disrupt fungal cell walls and membranes makes it particularly effective against filamentous fungi, setting it apart from other lipopeptides .
特性
CAS番号 |
103955-74-4 |
|---|---|
分子式 |
C75H116N12O20 |
分子量 |
1505.8 g/mol |
IUPAC名 |
5-[[5-amino-1-[[10-(3-amino-3-oxopropyl)-4-butan-2-yl-22-(2-carboxyethyl)-25-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-3,6,9,12,18,21,24,27-octaoxo-19-propan-2-yl-2-oxa-5,8,11,17,20,23,26-heptazatricyclo[28.2.2.013,17]tetratriaconta-1(33),30(34),31-trien-28-yl]amino]-1-oxopentan-2-yl]amino]-4-[(3-hydroxy-14-methylhexadecanoyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H116N12O20/c1-8-44(5)20-16-14-12-10-11-13-15-17-21-50(90)42-60(92)78-53(33-36-61(93)94)67(98)79-52(22-18-38-76)66(97)82-57-41-48-26-30-51(31-27-48)107-75(106)64(45(6)9-2)85-70(101)56(40-47-24-28-49(89)29-25-47)83-68(99)54(32-35-59(77)91)80-72(103)58-23-19-39-87(58)74(105)63(43(3)4)84-69(100)55(34-37-62(95)96)81-73(104)65(46(7)88)86-71(57)102/h24-31,43-46,50,52-58,63-65,88-90H,8-23,32-42,76H2,1-7H3,(H2,77,91)(H,78,92)(H,79,98)(H,80,103)(H,81,104)(H,82,97)(H,83,99)(H,84,100)(H,85,101)(H,86,102)(H,93,94)(H,95,96) |
InChIキー |
MDGVEJMMQGHRTN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C(C)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


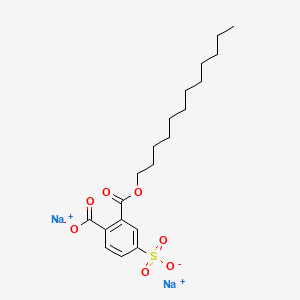
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)
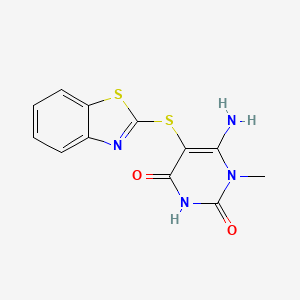

![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085772.png)
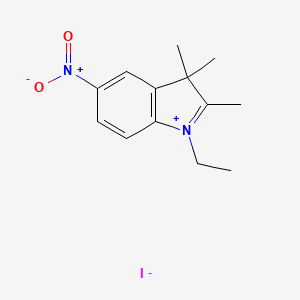
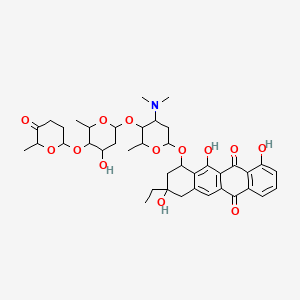
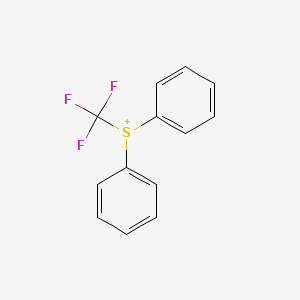

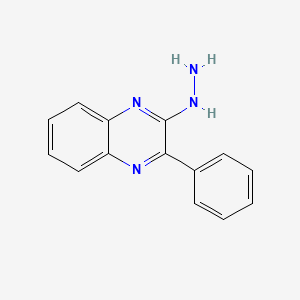
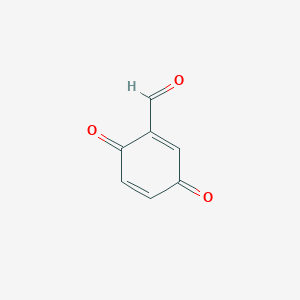
![Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane](/img/structure/B14085812.png)
